2,4-Dichlorophenethyl alcohol
Overview
Description
2,4-Dichlorophenethyl alcohol is a phenethyl alcohol derivative with the chemical formula C8H8Cl2O. It is a clear, colorless liquid with a molecular weight of 191.05 g/mol . This compound is known for its selective electrocatalytic dehalogenation properties, making it a valuable substance in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenethyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 2,4-dichlorophenylacetic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2,4-dichlorophenylacetaldehyde. This process involves the use of a palladium catalyst on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 2,4-dichlorophenylacetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 2,4-dichlorophenethylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2,4-Dichlorophenylacetic acid.
Reduction: 2,4-Dichlorophenethylamine.
Substitution: Depending on the nucleophile, various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2,4-Dichlorophenethyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenethyl alcohol involves its interaction with specific molecular targets. For instance, its electrocatalytic dehalogenation properties are attributed to its ability to undergo reduction reactions over palladium-loaded carbon felt. This process involves the cleavage of carbon-halogen bonds, leading to the formation of dehalogenated products.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
2,4-Dichlorophenylacetic acid: An intermediate in the synthesis of various organic compounds.
2,4-Dichlorophenethylamine: A derivative used in organic synthesis.
Uniqueness
2,4-Dichlorophenethyl alcohol is unique due to its selective electrocatalytic dehalogenation properties, which make it valuable in specific chemical processes. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJGKPVJAALUQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370122 | |
Record name | 2,4-Dichlorophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81156-68-5 | |
Record name | 2,4-Dichlorophenethyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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